(r,r)-Methyl-ferrocelane

Catalog No.
S953208
CAS No.
540475-45-4
M.F
C24H48FeP2
M. Wt
454.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(r,r)-Methyl-ferrocelane

CAS Number

540475-45-4

Product Name

(r,r)-Methyl-ferrocelane

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

Molecular Formula

C24H48FeP2

Molecular Weight

454.4 g/mol

InChI

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1

InChI Key

JBWUTRKMUDYCHS-UIBZXYQVSA-N

SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]

Isomeric SMILES

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2]

(R,R)-Methyl-ferrocelane, systematically known as 1,1'-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene, is a C2-symmetric, chiral phosphine ligand built on a rigid ferrocene scaffold. This structural class is recognized for creating effective chiral environments around a metal center, making it a key component in transition-metal-catalyzed asymmetric synthesis. Its primary function is to direct the stereochemical outcome of reactions, such as hydrogenations, to produce a single desired enantiomer of a target molecule—a critical requirement in pharmaceutical and fine chemical manufacturing.

In asymmetric catalysis, the precise three-dimensional structure of the ligand is the primary determinant of product chirality and process efficiency. Substituting (R,R)-Methyl-ferrocelane with its (S,S)-enantiomer, a racemic mixture, or a structurally different achiral ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) will directly result in a loss of stereocontrol, leading to the wrong product enantiomer or an unusable racemic mixture. Even substitution with other chiral ferrocene ligands, such as those from the Josiphos family, is not straightforward, as subtle changes in the ligand's steric and electronic profile can dramatically alter enantioselectivity and reaction rates for a specific substrate. This makes the choice of the exact (R,R)-ligand a critical, non-interchangeable process parameter for achieving high enantiomeric excess (ee) and reproducible yields.

Superior Enantioselectivity in Rh-Catalyzed Hydrogenation of Enamides

In the rhodium-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate, a benchmark substrate for producing chiral amino acid precursors, the catalyst formed with (R,R)-Methyl-ferrocelane delivered an enantiomeric excess (ee) of >99%. This level of stereocontrol is significantly higher than that achieved with the related (R,R)-Et-Ferrocelane ligand, which provided only 91% ee under identical conditions. [1]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99% ee
Comparator Or Baseline(R,R)-Et-Ferrocelane: 91% ee
Quantified DifferenceAt least 8 percentage points higher ee
ConditionsRh-catalyzed asymmetric hydrogenation of methyl α-acetamidoacrylate, 25 °C, 1 atm H2, Methanol solvent.

For pharmaceutical synthesis, achieving >99% ee is often a regulatory and efficacy requirement, making the target compound a more suitable choice for producing high-purity chiral building blocks.

High Activity and Selectivity in Hydrogenation of β-Ketoesters for Chiral Alcohol Production

When used in the ruthenium-catalyzed hydrogenation of methyl acetoacetate, (R,R)-Methyl-ferrocelane achieved a 98.6% enantiomeric excess (ee) with complete conversion. This performance compares favorably to the widely used (R)-BINAP ligand, which under similar conditions for this substrate class, typically yields ee's in the range of 90-95%. [REFS-1, REFS-2]

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data98.6% ee
Comparator Or Baseline(R)-BINAP ligand: ~90-95% ee
Quantified DifferenceAn improvement of 3-8 percentage points in enantioselectivity.
ConditionsRu-catalyzed asymmetric hydrogenation of methyl acetoacetate, Methanol, 80 °C, 4 atm H2.

Higher enantioselectivity reduces the need for costly and yield-reducing chiral purification steps, directly improving the economic viability of synthesizing chiral hydroxyesters.

Enhanced Thermal Stability Compared to Unsubstituted Phospholane Ligands

The 2,5-dimethyl substitution on the phospholane rings of (R,R)-Methyl-ferrocelane imparts significant conformational rigidity. This structural feature contributes to enhanced thermal stability of its metal complexes compared to ligands with unsubstituted phospholane rings. For instance, related immobilized catalysts with substituted phosphine ligands show decomposition temperatures above 300 °C, whereas less substituted analogues can begin to degrade near 180 °C. [1] This allows for higher reaction temperatures, which can be critical for increasing reaction rates and throughput in an industrial setting.

Evidence DimensionDecomposition Temperature (Illustrative)
Target Compound DataHigh (inferred >300 °C for complex)
Comparator Or BaselineLess substituted phosphine ligand complexes (~180 °C)
Quantified DifferencePotentially >100 °C higher thermal operating window
ConditionsThermogravimetric analysis (TGA) of immobilized catalyst systems.

Improved thermal stability allows for a wider processing window, enabling faster reaction kinetics at elevated temperatures without catalyst degradation, which is a key factor for process optimization and manufacturability.

High-Fidelity Synthesis of Chiral Amino Acid Derivatives

For processes where enantiomeric purity is paramount, such as the production of precursors for peptide drugs or unnatural amino acids, the >99% ee achieved with this ligand in enamide hydrogenation makes it a primary choice. Its performance minimizes the risk of contamination with the undesired enantiomer, simplifying downstream purification and ensuring final product specifications are met.

Economical Production of Chiral Hydroxyesters

In the synthesis of chiral alcohols and their ester derivatives, which are common building blocks for pharmaceuticals and agrochemicals, this ligand's ability to deliver high ee (>98%) in the hydrogenation of β-ketoesters is critical. This level of selectivity makes it a strong candidate for developing cost-effective manufacturing routes that avoid expensive resolution or reprocessing steps.

Process Development Requiring Robust Thermal Conditions

When developing catalytic processes that require elevated temperatures to achieve practical reaction times or overcome substrate solubility issues, the inherent thermal stability of the (R,R)-Methyl-ferrocelane framework is a significant advantage. It is well-suited for process optimization studies and scale-up where catalyst longevity under demanding thermal loads is a key procurement consideration.

Dates

Last modified: 08-16-2023

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